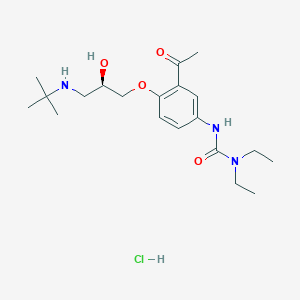

(R)-(+)-Celiprolol Hydrochloride

Übersicht

Beschreibung

(R)-(+)-Celiprolol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H34ClN3O4 and its molecular weight is 416 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment in Elderly : Celiprolol effectively lowers blood pressure in elderly patients with mild to moderate hypertension. It has equivalent pharmacokinetics and efficacy in both younger and older populations (Lamon, 2004).

Pharmacokinetic Studies : A method for enantiospecific determination of (R,S)-celiprolol in human plasma and urine facilitates pharmacokinetic studies after therapeutic doses (Hartmann et al., 1989).

Comparison with Other Beta-blockers : Celiprolol shows similar antihypertensive efficacy to other beta-blockers like propranolol, atenolol, metoprolol, and pindolol. It may also have mild bronchodilating activity in asthmatic patients (Milne & Buckley, 1991).

Clinical Safety and Efficacy : Celiprolol hydrochloride is safe and effective for treating essential hypertension. It has favorable hemodynamic activity and minimal effects on cardiovascular risk factors (Lamon, 1991).

Industrial Synthesis : The drug can be synthesized from 4-chloronitrobenzene with an overall yield of 39.1%, suitable for industrial application due to convenient and environmentally friendly reaction conditions (Ji et al., 2011).

Efficacy in a Wide Age Range : Celiprolol exhibits equivalent antihypertensive efficacy in patients aged 18 to 75 years with mild to moderate essential hypertension (Dunn & Spencer, 1995).

Improved Cardiovascular Risk Profile : Celiprolol, as a new generation beta-blocker, is intended for once daily treatment of mild to moderate hypertension, improving the overall cardiovascular risk profile and quality of life (Drug and Therapeutics Bulletin, 1992).

Pharmaceutical Analysis : Methods have been developed for the determination of celiprolol-hydrochloride in pharmaceutical preparations using various spectrophotometric techniques (Radulović et al., 1994; Halboos et al., 2019).

Adverse Effects and Safety Profile : Studies have indicated a wide margin of safety over the recommended dosage range of 200 to 600 mg once daily, with a similar adverse experience profile to placebo and lower incidence of bradycardia (Lamon, 1988).

Drug Transport and Interaction : Celiprolol's secretion across human intestinal epithelial cells involves multiple transporters, including P-glycoprotein, and can be affected by various drugs and diuretics (Karlsson et al., 1993).

Wirkmechanismus

Target of Action

Celiprolol Hydrochloride is a beta-blocker used for the management of hypertension and angina pectoris . It is simultaneously a selective β1 receptor antagonist, a β2 receptor partial agonist, and a weak α2 receptor antagonist .

Mode of Action

Celiprolol Hydrochloride’s mode of action is primarily through its interaction with β1 and β2 adrenergic receptors. As a β1-selective adrenoceptor antagonist, it blocks the action of adrenaline and noradrenaline on these receptors, reducing the heart rate and blood pressure . Its partial agonist activity on β2 receptors is thought to account for its mild vasodilating properties .

Biochemical Pathways

Its partial agonist activity on β2 receptors may lead to vasodilation, further reducing blood pressure .

Pharmacokinetics

Celiprolol Hydrochloride is a hydrophilic compound, which suggests it may have good absorption and distribution profiles . .

Result of Action

The primary result of Celiprolol Hydrochloride’s action is the reduction of blood pressure in hypertensive patients, both at rest and during exercise . This is achieved through its antagonistic action on β1 adrenergic receptors and partial agonistic action on β2 receptors, leading to decreased heart rate and vasodilation .

Biochemische Analyse

Biochemical Properties

®-(+)-Celiprolol Hydrochloride interacts with β1, β2, and α2 receptors in the body . As a selective β1 receptor antagonist, it blocks the action of adrenaline and noradrenaline on these receptors, reducing the heart rate and blood pressure. Its partial agonist activity on β2 receptors leads to vasodilation, further helping to lower blood pressure. Its weak antagonistic activity on α2 receptors also contributes to its antihypertensive effects .

Cellular Effects

®-(+)-Celiprolol Hydrochloride influences cell function by interacting with specific receptors on the cell surface . By blocking β1 receptors, it reduces the rate and force of heart contractions, thereby reducing the workload of the heart. Its partial agonist activity on β2 receptors leads to the relaxation of smooth muscles in the blood vessels, causing them to dilate and reduce blood pressure. Its weak antagonistic activity on α2 receptors can also contribute to vasodilation .

Molecular Mechanism

The molecular mechanism of action of ®-(+)-Celiprolol Hydrochloride involves binding interactions with β1, β2, and α2 receptors . As a β1 receptor antagonist, it prevents adrenaline and noradrenaline from binding to these receptors, reducing the heart rate and blood pressure. As a β2 receptor partial agonist, it binds to these receptors and triggers a response that leads to vasodilation. Its weak antagonistic activity on α2 receptors can also contribute to vasodilation .

Eigenschaften

IUPAC Name |

3-[3-acetyl-4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925196 | |

| Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125638-91-7 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125638917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

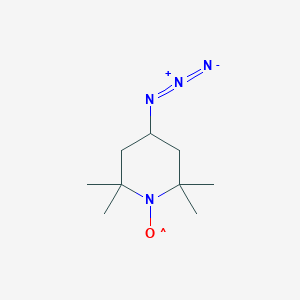

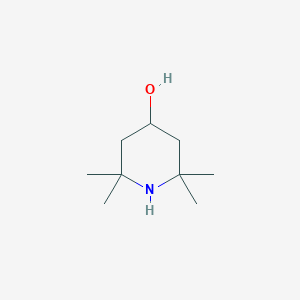

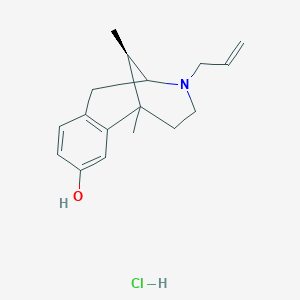

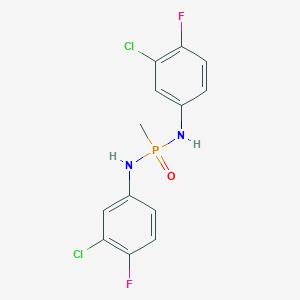

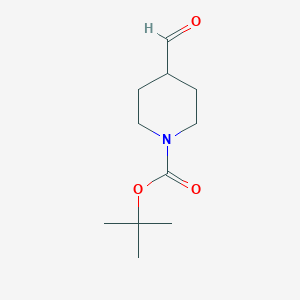

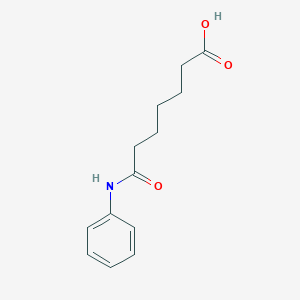

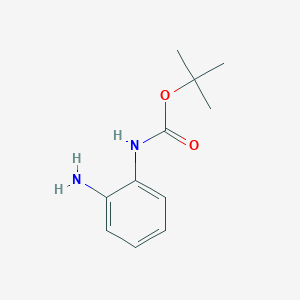

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)